2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDCWGHUQXVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation:
Industrial Production Methods
Industrial production of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted acetamides.
Scientific Research Applications
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The 4-fluorobenzoyl group enhances its binding affinity to these targets, while the thiophene ring provides structural stability. The acetamide group facilitates hydrogen bonding interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The biological activity of thiophene-acetamide derivatives is highly dependent on substituents. Key comparisons include:
Key Insight : Electron-withdrawing groups (e.g., -F, -CN) enhance stability but may reduce metal-chelating capacity critical for enzyme inhibition. Conversely, electron-donating groups (e.g., -CH3) improve chelation but may decrease metabolic stability .
Antimicrobial Activity
- Title Compound: Limited direct data, but fluorinated analogs typically show broad-spectrum activity. The 4-fluorobenzoyl group may enhance membrane penetration .
- N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide (4d) : Exhibited 52.36% antibacterial activity against Shigella dysenteriae at 300 µg, attributed to the electron-donating tolyl group .
- N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide (4e): 67% inhibition against Pseudomonas aeruginosa at 1000 µg, suggesting bulky substituents enhance Gram-negative targeting .
Enzyme Inhibition
- Compound 4f: IC50 = 17.1 µg/mL for urease, outperforming non-sulfonylated analogs due to sulfonyl-Ni²⁺ chelation .
- Compound 4e : IC50 = 17.9 µg/mL, indicating methyl groups optimize steric fit in the enzyme active site .
Anticancer Activity
- Fluorination may reduce toxicity compared to chlorinated analogs (e.g., compound 9, IC50 = 503 µg/mL) .
Physicochemical and Toxicological Profiles
Note: The title compound avoids nitro groups linked to carcinogenicity in analogs like N-(5-nitro-2-furyl)thiazolyl acetamides (), improving safety .
Biological Activity
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a fluorobenzoyl group and a thiophenyl moiety, suggests various interactions at the molecular level that could lead to significant therapeutic effects.
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 263.29 g/mol
- CAS Number : 339099-04-6
- Structural Features : The presence of a fluorine atom in the benzoyl group enhances the compound's stability and biological activity by influencing its reactivity and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity makes it a candidate for further research in treating conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Preliminary investigations into the anticancer potential of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide have shown promising results. The compound appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes linked to cell proliferation. For instance, it has been noted to inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Molecules investigated the antimicrobial effects of various thiophene derivatives, including 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide. Results showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
In a controlled study examining anti-inflammatory agents, this compound was tested on human monocyte-derived macrophages. It was found to significantly reduce the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Study 3: Cancer Cell Proliferation
A recent investigation focused on the effects of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide on breast cancer cell lines. The study concluded that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
The biological activities of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects that modulate cellular responses.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide | Antimicrobial, Anti-inflammatory, Anticancer | Contains a fluorine atom enhancing stability |
| 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetamide | Limited studies available | Chlorine substituent affects reactivity |
| 2-[5-(Methylbenzoyl)thiophen-2-yl]acetamide | Moderate antimicrobial | Less potent than fluorinated analogs |
Q & A
Basic: What are the key considerations for synthesizing 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions, including:
- Temperature: Optimal ranges (e.g., 60–80°C) to avoid side reactions like over-oxidation or ring degradation .
- Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency in thiophene-acetamide coupling .
- Catalysts: Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation, monitored via TLC/HPLC .
Characterization should include ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural confirmation employs:
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between thiophene and fluorobenzoyl groups) .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.08) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
Discrepancies arise due to:
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
- Solubility Factors: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-test solubility via dynamic light scattering .
- Metabolic Stability: Assess hepatic microsome stability (e.g., rat liver S9 fractions) to differentiate intrinsic vs. metabolism-dependent activity .
Advanced: What strategies optimize SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications: Replace the thiophene ring with 1,3,4-thiadiazole to enhance π-π stacking with target proteins .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-fluorobenzoyl position to improve binding affinity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted interactions at ATP-binding pockets .
Basic: How is the chemical stability of this compound assessed under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC. The acetamide group is prone to hydrolysis at pH < 3 .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
Advanced: What mechanistic insights explain its dual inhibitory activity against kinases and proteases?
Methodological Answer:
- Kinase Inhibition: The fluorobenzoyl group mimics ATP’s adenine ring, competing for hydrophobic pockets in kinases (e.g., EGFR) .
- Protease Inhibition: The thiophene sulfur interacts with catalytic cysteine residues (e.g., in caspase-3), confirmed via site-directed mutagenesis .
- Cross-Reactivity Studies: Use isoform-specific inhibitors (e.g., LY294002 for PI3K) to delineate primary targets .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Employ a C18 column with 0.1% formic acid in acell matrix (e.g., plasma). LLOQ of 1 ng/mL achieved via MRM transitions .
- UV-Vis Spectroscopy: Quantify at λ_max = 265 nm (thiophene π→π* transition) with a linear range of 0.5–50 µg/mL .
Advanced: How can computational modeling guide the design of metabolically stable analogs?
Methodological Answer:
- CYP450 Metabolism Prediction: Use Schrödinger’s QikProp to identify sites of oxidation (e.g., thiophene ring). Block metabolically labile positions with methyl groups .
- Free Energy Perturbation (FEP): Calculate binding energy changes for fluorine-to-chlorine substitutions, improving metabolic half-life (t₁/₂) .
Basic: What are the critical parameters for scaling up synthesis without compromising yield?
Methodological Answer:
- Reagent Stoichiometry: Maintain a 1:1.2 ratio of thiophene precursor to fluorobenzoyl chloride to prevent side-product formation .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >90% recovery .
Advanced: How do researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts (ΔTm) to confirm compound-target binding .
- Click Chemistry Probes: Introduce alkyne tags for pull-down assays coupled with LC-MS to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
